molecular formula C12H24N2O3 B2533058 Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate CAS No. 2168803-88-9

Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate

Cat. No.: B2533058
CAS No.: 2168803-88-9
M. Wt: 244.335
InChI Key: DUXPNWAYHPWSLH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate is a sophisticated multifunctional building block designed for pharmaceutical research and development. This compound integrates a morpholine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group into a single scaffold. The presence of the Boc-protected morpholine and the 2-aminoethyl side chain makes it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. Its primary research application lies in its use as a precursor for the synthesis of active pharmaceutical ingredients and bio-active compounds. The primary amine functionality can undergo typical reactions such as amide bond formation or reductive amination, allowing researchers to conjugate the core structure to other molecular fragments. Concurrently, the Boc protecting group can be readily removed under mild acidic conditions to reveal a secondary amine, offering a versatile handle for further structural elaboration or to modulate the compound's physicochemical properties. This controlled deprotection is essential for the sequential synthesis of complex targets. Based on the use of analogous structures, this reagent is particularly useful in the exploration of new chemical space for drug discovery programs, including the development of protease inhibitors, receptor antagonists, and other therapeutically relevant small molecules. The compound is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-9-7-14(8-10(16-9)5-6-13)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXPNWAYHPWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-(2-aminoethyl)-6-methylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted carbamates depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following morpholine derivatives share key structural motifs but differ in substituents and applications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Potential Uses
Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate 2168803-88-9 C₁₂H₂₄N₂O₃ 244.3 Aminoethyl, methyl, tert-butyl carbamate Drug intermediates, conjugation
(R)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate 1416444-68-2 C₁₂H₂₃NO₄ 245.32 Hydroxymethyl, two methyl groups, (R)-stereochemistry Chiral building blocks, derivatization
(2R,3S)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate 112741-49-8 C₂₁H₂₃NO₄ 377.41 Oxo, two phenyl groups, (2R,3S)-stereochemistry Asymmetric catalysis, chiral auxiliaries
tert-Butyl 3-methyl-2-(terpene-carboxamido)methyl-indole-1-carboxylate (from ) N/A Complex structure N/A Polycyclic terpene, indole, methyl, tert-butyl carbamate Medicinal chemistry (hypothetical)

Key Differences and Implications

Stereochemical Considerations :

  • Both and specify stereochemistry (R or 2R,3S), which is critical for biological activity or asymmetric synthesis. The target compound lacks stereochemical descriptors, suggesting it may be used as a racemic mixture .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (244.3 g/mol) compared to ’s derivative (377.41 g/mol) may improve solubility in polar solvents, advantageous for solution-phase reactions .

Synthetic Utility :

  • The tert-butyl carbamate in all compounds acts as a protective group for amines, but its removal (e.g., via acidolysis) varies slightly depending on adjacent substituents’ electronic effects .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate, and how is regioselectivity ensured during synthesis?

  • Methodological Answer : A common approach involves multi-step synthesis starting with morpholine derivatives. The tert-butyl carboxylate group is typically introduced via a Boc-protection strategy using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N). The 2-aminoethyl substituent may be added through nucleophilic substitution or reductive amination. To ensure regioselectivity, steric and electronic factors are controlled by selecting appropriate catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures. Purification often involves column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the tert-butyl group (δ ~1.4 ppm for 9H), morpholine ring protons (δ 3.5–4.0 ppm), and amine protons (δ 1.5–2.5 ppm, broad). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., C₁₃H₂₄N₂O₃: calc. 280.18 g/mol) .
  • X-Ray Crystallography : For crystalline derivatives, SHELXL software refines bond lengths and angles to confirm stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers at room temperature, away from strong acids/bases and oxidizers (based on analogs in SDS) .

Q. What are the known pharmacological applications of structurally related morpholine derivatives?

  • Methodological Answer : Phenylmorpholine analogs (e.g., α₂C adrenergic receptor agonists) are studied for neurological disorders. To evaluate bioactivity, researchers use receptor-binding assays (radioligand displacement) and functional assays (cAMP inhibition). Structural modifications (e.g., substituent position) are optimized via SAR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholine-based compounds?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH). Standardize protocols by:
  • Replicating assays in triplicate with positive/negative controls.
  • Validating receptor specificity using knockout models or competitive antagonists.
  • Applying statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What experimental design strategies optimize reaction yields for aminoethyl-substituted morpholines?

  • Methodological Answer : Use Design of Experiments (DOE) to test variables (temperature, solvent, catalyst loading). For example:
  • Central Composite Design : Varies reaction time (12–48 hrs) and Boc-protection pH (8–10).
  • Response Surface Methodology : Identifies optimal conditions (e.g., 24 hrs, pH 9.2) via regression analysis .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?

  • Methodological Answer :
  • Single-Crystal Growth : Use slow evaporation (solvent: CH₂Cl₂/hexane) to obtain high-quality crystals.
  • SHELX Refinement : Apply SHELXL-2018 to refine atomic coordinates, anisotropic displacement parameters, and H-bonding networks. Validate using R-factor convergence (<5%) and residual density maps .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hrs; monitor degradation via HPLC (C18 column, UV detection at 254 nm).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for tert-butyl esters) .

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